molecular formula C11H19NO3 B8171213 Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B8171213
M. Wt: 213.27 g/mol
InChI Key: MPOGGHXYSWEJJZ-UHFFFAOYSA-N
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Description

Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and an allyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxyethylating agent reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with allyl alcohol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the allyl ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid methyl ester
  • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid ethyl ester
  • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid propyl ester

Uniqueness

Allyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of the allyl ester group, which imparts distinct reactivity and potential biological activity compared to its methyl, ethyl, and propyl ester analogs. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, making it a versatile compound for various applications.

Properties

IUPAC Name

prop-2-enyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-9-15-11(14)12-6-3-10(4-7-12)5-8-13/h2,10,13H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOGGHXYSWEJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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